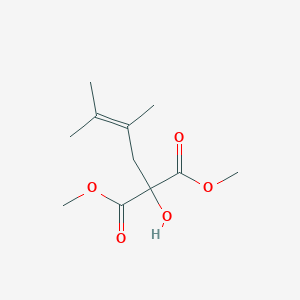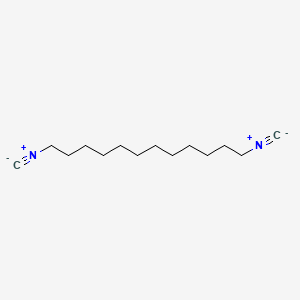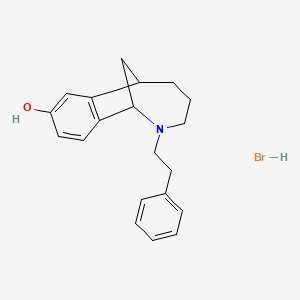
2-Phenethyl-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocin-8-ol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenethyl-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocin-8-ol hydrobromide, also known as phenazocine, is a synthetic opioid analgesic. It is structurally related to morphine and other benzomorphan derivatives. Phenazocine is known for its potent analgesic properties and has been used in clinical settings for pain management .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenethyl-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocin-8-ol hydrobromide involves several key steps. One common method starts with the cyclization of tetrahydropyridines to form the benzazonine structure.
Industrial Production Methods
Industrial production of phenazocine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific catalysts and reagents to facilitate the cyclization and functionalization steps .
Analyse Des Réactions Chimiques
Types of Reactions
Phenazocine undergoes various chemical reactions, including:
Oxidation: Phenazocine can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert phenazocine into its corresponding alcohols or amines.
Substitution: Phenazocine can undergo substitution reactions, particularly at the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Phenazocine has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in analytical chemistry for studying opioid receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Employed as an analgesic in clinical settings for pain management.
Industry: Utilized in the development of new analgesic drugs and formulations.
Mécanisme D'action
Phenazocine exerts its effects primarily by binding to opioid receptors in the central nervous system. It has a high affinity for the mu-opioid receptor, which is responsible for its analgesic properties. The binding of phenazocine to these receptors inhibits the release of neurotransmitters, leading to reduced pain perception .
Comparaison Avec Des Composés Similaires
Phenazocine is structurally similar to other benzomorphan derivatives, such as:
Pentazocine: Another synthetic opioid with similar analgesic properties but different receptor binding profiles.
Cyclazocine: Known for its mixed agonist-antagonist properties at opioid receptors.
Metazocine: Shares structural similarities but has distinct pharmacological effects.
Phenazocine is unique due to its potent analgesic effects and specific receptor binding characteristics, making it a valuable compound in pain management and research .
Propriétés
Numéro CAS |
76777-23-6 |
|---|---|
Formule moléculaire |
C20H24BrNO |
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
9-(2-phenylethyl)-9-azatricyclo[6.4.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrobromide |
InChI |
InChI=1S/C20H23NO.BrH/c22-17-8-9-18-19(14-17)16-7-4-11-21(20(18)13-16)12-10-15-5-2-1-3-6-15;/h1-3,5-6,8-9,14,16,20,22H,4,7,10-13H2;1H |
Clé InChI |
CXPCUYTVAHQYNS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(C3=C2C=C(C=C3)O)N(C1)CCC4=CC=CC=C4.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


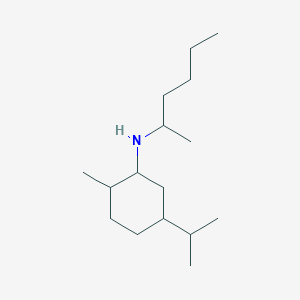

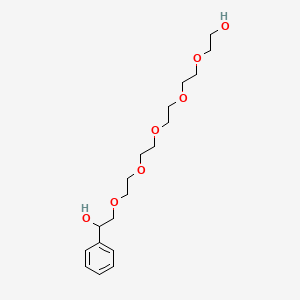

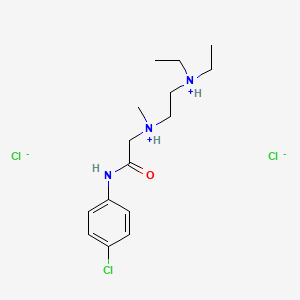
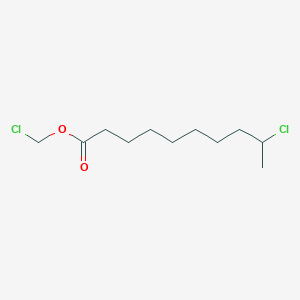

![([1,1'-Biphenyl]-4-yl)(4-methoxyphenyl)methanone](/img/structure/B14432307.png)

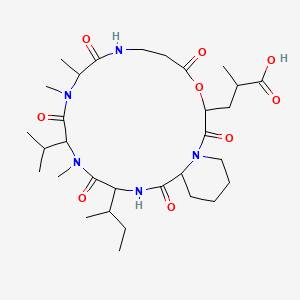
![2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14432317.png)
![4-[(Hexyloxy)methylidene]-1,2-dimethylcyclohex-1-ene](/img/structure/B14432335.png)
